molecular formula C18H11NO2S B11588731 2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B11588731
M. Wt: 305.4 g/mol
InChI Key: GSCYIBYSECKRIS-UHFFFAOYSA-N
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Description

2,5-Diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a unique structure combining a thieno ring with an oxazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the reaction of 2-aminothiophenol with benzoyl chloride to form an intermediate, which is then cyclized to produce the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to the combination of its thieno and oxazinone rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities .

Properties

Molecular Formula

C18H11NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

2,5-diphenylthieno[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C18H11NO2S/c20-18-15-14(12-7-3-1-4-8-12)11-22-17(15)19-16(21-18)13-9-5-2-6-10-13/h1-11H

InChI Key

GSCYIBYSECKRIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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